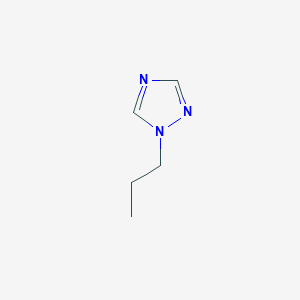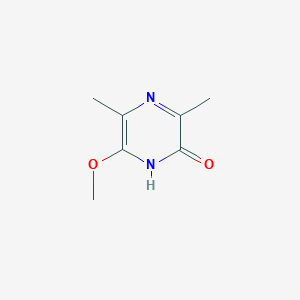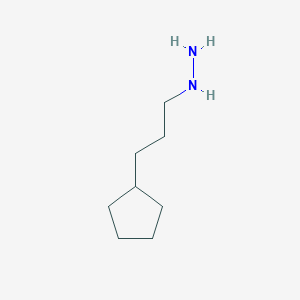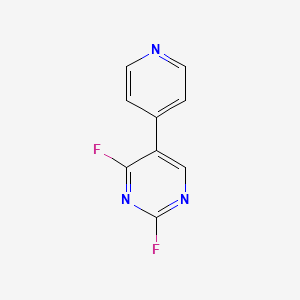
2,4-Difluoro-5-(pyridin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-(pyridin-4-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings, each substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(pyridin-4-yl)pyrimidine typically involves the use of fluorinated pyridines and pyrimidines. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like Selectfluor® . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
. The use of scalable and efficient fluorination techniques ensures the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor®: Used for fluorination reactions.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of fluorinated derivatives.
Scientific Research Applications
2,4-Difluoro-5-(pyridin-4-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: Employed in the synthesis of fluorinated materials with unique properties.
Biological Research: Acts as a building block for compounds used in imaging and diagnostic applications.
Mechanism of Action
The mechanism by which 2,4-Difluoro-5-(pyridin-4-yl)pyrimidine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Difluoro-5-(pyridin-4-yl)pyrimidine stands out due to its dual fluorination and the presence of both pyridine and pyrimidine rings. This unique structure imparts distinct chemical properties, making it valuable for specific applications in medicinal and materials chemistry.
Properties
CAS No. |
1214370-45-2 |
|---|---|
Molecular Formula |
C9H5F2N3 |
Molecular Weight |
193.15 g/mol |
IUPAC Name |
2,4-difluoro-5-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C9H5F2N3/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H |
InChI Key |
HKEFOALBHJIZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(N=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


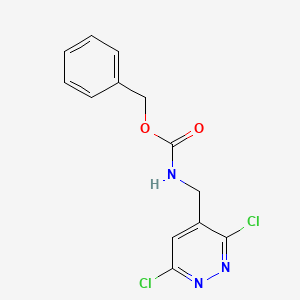
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
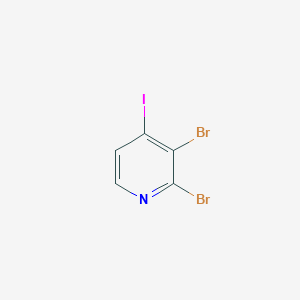
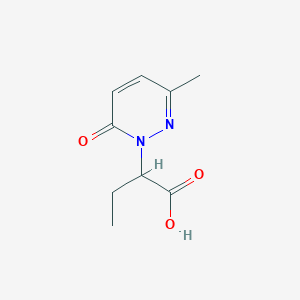
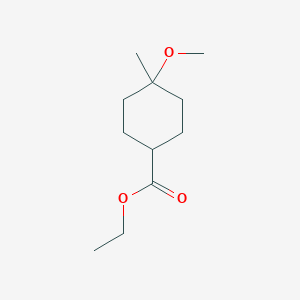
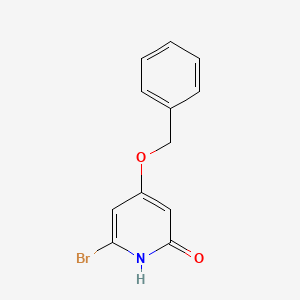
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
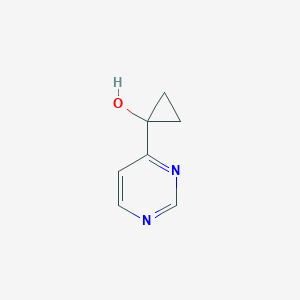
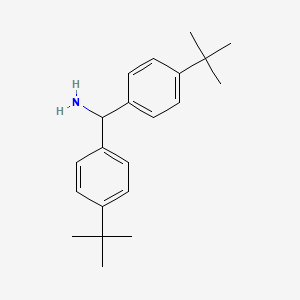
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
